2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a piperidinyl-thiophenylmethyl group at position 5 and an ethyl group at position 2.
Properties
IUPAC Name |
2-ethyl-5-[piperidin-1-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-2-12-17-16-20(18-12)15(21)14(23-16)13(11-7-6-10-22-11)19-8-4-3-5-9-19/h6-7,10,13,21H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPHTTUZPPPRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , with the CAS number 886905-37-9, is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 886905-37-9 |
| Molecular Formula | |
| Molecular Weight | 348.5 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, a study evaluating various derivatives demonstrated that certain compounds exhibited significant cytotoxicity against a range of cancer cell lines at concentrations as low as 10 μM. Notably, derivatives similar to the subject compound showed promising results in inhibiting growth in the NCI 60 cancer cell line screen without causing toxicity to normal cells (HEK293) .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis revealed that modifications to the thiazolo-triazole scaffold could enhance anticancer efficacy. For example:
- Compounds with electron-donating groups on the phenyl ring exhibited higher activity.
- The presence of piperidine and thiophene moieties was crucial for maintaining biological activity.
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole framework has also been investigated for its antimicrobial properties. A study focused on synthesizing derivatives targeting bacterial and fungal strains found that several compounds exhibited significant antimicrobial activity against M. tuberculosis and other pathogens .
Table: Antimicrobial Activity of Related Compounds
| Compound ID | Target Pathogen | Activity Level |
|---|---|---|
| 10 | M. tuberculosis | High |
| 11 | E. coli | Moderate |
| 35 | S. aureus | Low |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds within this chemical class have shown promise in various other pharmacological areas:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The presence of the piperidine and thiophene groups enhances the interaction with microbial targets, potentially leading to improved efficacy compared to traditional antibiotics .
Anticancer Properties
Preliminary studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives may possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds in this class have been evaluated for their ability to induce apoptosis in cancer cell lines .
Antitubercular Activity
Similar compounds have demonstrated promising antitubercular activity against Mycobacterium tuberculosis. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis and function . Further studies are needed to evaluate the specific activity of 2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol in this context.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of Thiazole Ring : Utilizing appropriate reagents to construct the thiazole framework.
- Triazole Formation : Employing cyclization techniques to integrate the triazole unit into the structure.
- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares structural features and physicochemical data of the target compound with analogs from the evidence:
Key Observations :
- Substituent Effects on Melting Points : Bulky aromatic groups (e.g., 4-chlorophenyl in 5f) correlate with higher melting points (>280°C), likely due to increased crystallinity and intermolecular interactions. Piperidine-containing analogs (e.g., 6b) exhibit moderate melting points (240–242°C), suggesting reduced packing efficiency compared to aromatic derivatives .
- Bioactivity: Fluorophenyl-substituted analogs (e.g., 3c) demonstrate significant anticonvulsant activity in maximal electroshock (MES) tests, highlighting the role of electronegative substituents in enhancing CNS activity .
Pharmacological Potential
- Anticonvulsant Activity: Fluorophenyl-substituted 3c (MES ED₅₀ = 18.2 mg/kg) outperforms propoxyphenyl analog 5b (active in both MES and PTZ tests) . The target’s hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to nonpolar substituents.
- Piperidine Moieties : Piperidine derivatives (e.g., 6b) are often explored for CNS targets due to their basicity and ability to modulate pharmacokinetics . The target’s piperidinyl-thiophenyl group could balance lipophilicity and solubility for improved bioavailability.
Preparation Methods
Structural and Molecular Characteristics
Core Scaffold and Substitutions
The molecule features a thiazolo[3,2-b]triazol-6-ol core, a bicyclic system combining thiazole and triazole rings. Key substitutions include:
- 2-Ethyl group : Introduced at the C2 position of the thiazole ring.
- 5-(Piperidin-1-yl(thiophen-2-yl)methyl) group : A branched substituent at C5, comprising a piperidine ring, a thiophene moiety, and a methylene bridge.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₀N₄OS₂ | |
| Molecular weight | 348.5 g/mol | |
| Density | N/A | |
| Melting/Boiling points | Not reported |
Synthetic Strategies for Thiazolo[3,2-b]triazol-6-ol Derivatives
Core Scaffold Construction
The thiazolo[3,2-b]triazol-6-ol core is typically synthesized via cyclization reactions. A widely adopted method involves:
- Condensation of 4-amino-5-mercapto-1,2,4-triazole with α-haloketones or α-halocarboxylic acids.
- Intramolecular cyclization under acidic or basic conditions to form the fused thiazole-triazole system.
For example, chloroacetic acid reacts with 4-amino-5-mercapto-1,2,4-triazole in a mixture of sodium acetate and acetic acid/acetic anhydride to yield the unsubstituted core.
Functionalization at C5: Piperidin-1-yl(thiophen-2-yl)methyl Group
The C5 substituent is introduced via Mannich-type reactions or multicomponent condensations :
Multicomponent Approach
A one-pot synthesis strategy employs:
- Thiophene-2-carbaldehyde as the aldehyde component.
- Piperidine as the amine source.
- Pre-formed thiazolo[3,2-b]triazol-6-ol core with a reactive methylene group at C5.
Reaction conditions :
- Solvent: Acetic acid/acetic anhydride mixture.
- Catalyst: Sodium acetate.
- Temperature: 80–100°C under reflux.
The aldehyde and amine condense with the methylene group, forming the branched substituent via a Knoevenagel-like mechanism.
Stepwise Functionalization
Alternative protocols involve sequential modifications:
Optimization and Challenges
Regioselectivity and Byproduct Formation
Characterization Data
Comparative Analysis with Analogues
Table 2: Structural Analogues and Their Synthetic Routes
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what are the key challenges in its synthesis?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the assembly of the thiazolo[3,2-b][1,2,4]triazole core. Key steps include:
- Step 1: Condensation of thiophen-2-ylmethyl-piperidine derivatives with triazole precursors under acidic or basic conditions.
- Step 2: Introduction of the ethyl group at position 2 via alkylation, often using ethyl bromide or iodide in ethanol or methanol.
- Step 3: Purification via recrystallization (ethanol/methanol mixtures) or column chromatography.
Challenges:
- Low yields due to steric hindrance from the piperidine-thiophene substituent .
- Competing side reactions during alkylation require strict temperature control (70–80°C) and catalyst optimization (e.g., K₂CO₃) .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the fused thiazole-triazole system .
- X-Ray Diffraction: Confirms the enol tautomer (6-ol group) and spatial arrangement of the piperidine-thiophene moiety .
- IR Spectroscopy: Detects hydroxyl (3200–3400 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
Basic: What preliminary biological assays are recommended to screen its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations 10–100 µg/mL .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar compounds showing IC₅₀ values of 5–20 µM .
- Enzyme Inhibition: Evaluate interactions with cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
- Solvent Optimization: Replace ethanol with PEG-400 to enhance solubility of bulky intermediates, increasing yields by 15–20% .
- Catalyst Screening: Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to reduce side reactions in alkylation steps .
- Temperature Gradients: Use microwave-assisted synthesis at controlled temperatures (70–80°C) to accelerate reaction times by 30–50% .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Tautomer Identification: Compare experimental NMR with DFT-calculated spectra to distinguish between keto-enol tautomers. For example, the 6-ol group may exhibit dynamic equilibrium in solution, causing split peaks .
- Crystallographic Validation: Resolve ambiguities via single-crystal X-ray diffraction, which confirmed the enol form in structurally analogous compounds .
Advanced: What mechanistic studies are suggested to elucidate its biological activity?
Methodological Answer:
- Molecular Docking: Simulate binding to COX-2 or EGFR kinases using AutoDock Vina. Prior studies on similar thiazolo-triazoles show binding energies of −8.5 to −9.5 kcal/mol .
- Cellular Pathway Analysis: Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or phosphorylation levels in MAPK/ERK pathways .
Advanced: How to assess stability and degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 3), alkaline (pH 10), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS. Thiophene oxidation and triazole ring cleavage are common pathways .
- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C) and hygroscopicity .
Advanced: What computational approaches are suitable for predicting structure-activity relationships (SAR)?
Methodological Answer:
- QSAR Modeling: Use Gaussian or GAMESS to calculate electronic descriptors (HOMO/LUMO, Mulliken charges) and correlate with bioactivity data. For example, higher HOMO values (−5.2 eV) correlate with enhanced antimicrobial activity .
- MD Simulations: Analyze ligand-receptor dynamics (e.g., 100 ns trajectories) to identify critical binding residues .
Advanced: How to design derivatives for improved selectivity against cancer vs. normal cells?
Methodological Answer:
- Substituent Modulation: Replace the ethyl group with fluorinated alkyl chains to enhance membrane permeability. Prior analogs showed 2–3× selectivity for cancer cells .
- Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetate) at the 6-ol position to reduce off-target toxicity .
Advanced: How to address batch-to-batch variability in biological assay results?
Methodological Answer:
- Purity Standardization: Use preparative HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity. Impurities >2% (e.g., unreacted piperidine) skew IC₅₀ values .
- Stability-Indicating Methods: Validate assays with accelerated stability samples (40°C/75% RH for 4 weeks) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
